7-Nitro-2-phenylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103977-08-8 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-nitro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)16-14(9-15-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HASZECUYNSLBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 7 Nitro 2 Phenylquinoxaline
Reactivity of the Nitro Group: Reduction and Derivative Formation
The nitro group (-NO₂) at the 7-position is the most reactive site for many transformations, particularly reduction reactions. Its strong electron-withdrawing character not only influences the reactivity of the quinoxaline (B1680401) ring but also makes it a target for conversion into other functional groups, most notably the amino group. ontosight.ai
The conversion of the nitro group to an amino group (-NH₂) is a fundamental transformation, yielding 7-Amino-2-phenylquinoxaline. This reaction is typically achieved through catalytic hydrogenation. Various catalyst systems and reagents can be employed for this purpose. A common laboratory method involves the use of a metal catalyst, such as iron (Fe) or tin (Sn), in the presence of a strong acid like concentrated hydrochloric acid (HCl). docbrown.infomdpi.com The general reaction involves heating the nitroaromatic compound under reflux with the metal and acid. docbrown.info
Alternative methods include catalytic hydrogenation with hydrazine, which serves as a hydrogen donor in the presence of a catalyst like Palladium (Pd) on carbon. acs.org The reduction of related nitroquinoxaline derivatives has been successfully demonstrated using various systems. For instance, the reduction of 6-nitro-2,3-diphenylquinoxaline (B1347239) to its corresponding amino derivative is a well-documented transformation. smolecule.com Iron-promoted aryl nitro reduction is another effective method for this conversion. mdpi.com The resulting amino group can be further functionalized, making 7-Amino-2-phenylquinoxaline a versatile intermediate for the synthesis of more complex molecules. scielo.br
Table 1: Selected Catalytic Systems for Nitro Group Reduction
| Catalyst/Reagent System | Substrate Example | Product | Reference |
|---|---|---|---|
| Tin (Sn) and concentrated HCl | General Nitroaromatics | Primary Aromatic Amine | docbrown.info |
| Iron (Fe) / HCl | N-(4-chloro-2-nitro-phenyl)-acetamide | N-(2-amino-4-chloro-phenyl)-2-chloro acetamide | sapub.org |
| H₂ / Raney Ni | Glycine derivatives of dinitrobenzene | Quinoxalinones | sapub.org |
The reduction of the nitro group does not always proceed directly to the amine. It can occur in a stepwise manner, involving the formation of transient intermediates. The complete reduction from a nitro group (oxidation state +3) to an amino group (oxidation state -3) is a six-electron process. This pathway can involve the formation of nitroso (-N=O) and hydroxylamino (-NHOH) intermediates.
The redox potential of the compound is significantly influenced by the nitro group. Computational studies on related 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives show that the nitro group has a distinct electrochemical reduction potential (nitro-wave), although it can be challenging to predict accurately with all computational methods. mdpi.com The electron-withdrawing nature of the nitro group facilitates its role as an internal oxidant in certain reactions, such as the cascade reactions of o-nitroanilines to form quinoxalines. researchgate.net The biological activity of many nitro-substituted quinoxalines is often attributed to their redox properties, where cellular reductases can convert the nitro group into reactive intermediates that interact with cellular components. nih.gov
Nucleophilic and Electrophilic Functionalization of the Quinoxaline Ring System
The 7-Nitro-2-phenylquinoxaline structure is primed for nucleophilic aromatic substitution (SNAr). The nitro group, being a powerful electron-withdrawing group, strongly activates the benzene (B151609) part of the quinoxaline ring towards attack by nucleophiles, particularly at the positions ortho and para to it. However, the inherent reactivity of the pyrazine (B50134) ring also plays a crucial role.
Studies on related quinoxaline systems provide insight into this reactivity. For instance, in quinoxaline-2-carbonitrile 1,4-dioxides, a halogen atom at position 6 is more susceptible to nucleophilic substitution than one at position 7, due to the activating effect of the cyano group. nih.govrsc.org In the case of this compound, the nitro group activates the ring for substitution. Furthermore, the C-3 position on the pyrazine ring of 2-substituted quinoxalines can undergo nucleophilic substitution with various carbon-based nucleophiles (organolithium or Grignard reagents), leading to 2,3-disubstituted quinoxalines. mdpi.com This transformation proceeds smoothly with strong alkyl nucleophiles. mdpi.com The ability of the quinoxaline heterocycle to activate the ring for nucleophilic displacement is a key feature in the synthesis of complex poly(aryl ether phenylquinoxalines). acs.org
Table 2: Examples of Nucleophilic Substitution on Quinoxaline Systems
| Quinoxaline Derivative | Nucleophile | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| 2-Phenylquinoxaline (B188063) | n-BuLi | C-3 | 2-Butyl-3-phenylquinoxaline | mdpi.com |
| 2-Phenylquinoxaline | PhC≡CLi | C-3 | 2-Phenyl-3-(phenylethynyl)quinoxaline | mdpi.com |
Oxidation of the quinoxaline scaffold can lead to different products depending on the oxidant and reaction conditions. researchgate.net A significant transformation is the oxidation to quinoxaline-2,3-dione derivatives. This reaction effectively converts the pyrazine ring into a diketone.
For example, the oxidation of 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one with potassium permanganate (B83412) (KMnO₄) in an alkaline solution yields the corresponding 7-nitroquinoxaline-2,3(1H,4H)-dione. thieme-connect.de This suggests that this compound could potentially be oxidized to a dione (B5365651) derivative under similar strong oxidizing conditions, although the phenyl group at the 2-position might also be susceptible to oxidation. The oxidation of the analogous 6-nitro-2,3-diphenylquinoxaline to form quinoxaline-2,3-dione derivatives has also been reported. It is important to note that oxidation can also occur at the nitrogen atoms of the pyrazine ring to form N-oxides, typically using peracids, or can lead to ring cleavage to form pyrazine-2,3-dicarboxylic acid when using reagents like alkaline potassium permanganate under harsh conditions. researchgate.netsphinxsai.com
Mechanistic Investigations of Key Transformation Reactions
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways.
Nitro Group Reduction: The catalytic reduction of the nitro group to an amine is understood to proceed through a series of two-electron reduction steps. The nitro group is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamino intermediate. The final step is the reduction of the hydroxylamino group to the amine.
Nucleophilic Aromatic Substitution (SNAr): The mechanism for nucleophilic substitution on the activated quinoxaline ring follows the SNAr pathway. This involves a two-step process:
Addition: The nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.
Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored. smolecule.com
Oxidation to Quinoxaline-2,3-dione: The mechanism for the oxidation of the quinoxaline ring to a dione with KMnO₄ likely involves the attack of the permanganate ion on the C2=C3 bond of the pyrazine ring or on the carbon atoms themselves. This would lead to the formation of intermediate species that, upon further oxidation and workup, yield the stable dione structure. The reaction on 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one demonstrates the feasibility of oxidizing the heterocyclic core while the nitro-substituted benzene ring remains intact. thieme-connect.de
Condensation to form the Quinoxaline Ring: The fundamental synthesis of the quinoxaline ring itself, typically from an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, proceeds via a nucleophilic addition-elimination mechanism, culminating in a cyclization-condensation reaction. smolecule.comsapub.org
Proposed Reaction Mechanisms for Quinoxaline Formation
The most prevalent and classic method for synthesizing the quinoxaline scaffold is the condensation reaction between a substituted o-phenylenediamine and an α-dicarbonyl compound. nih.gov For the specific synthesis of this compound, the reactants are 4-nitro-1,2-phenylenediamine and phenylglyoxal.
The reaction mechanism is generally proposed to proceed through the following steps, which may be catalyzed by acid or proceed thermally: acgpubs.orgijrar.org
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-nitro-1,2-phenylenediamine on one of the carbonyl carbons of phenylglyoxal. The amino group at the C2 position (meta to the nitro group) is more nucleophilic than the one at C1 (para to the nitro group) due to the strong electron-withdrawing nature of the nitro substituent. This initial attack forms a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal intermediate is unstable and readily loses a molecule of water to form a Schiff base (or imine) intermediate.
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a six-membered dihydropyrazine (B8608421) ring.
Final Dehydration/Aromatization: A second molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic quinoxaline ring system. acgpubs.org
This synthetic strategy is highly versatile and is a cornerstone in the preparation of a wide array of quinoxaline derivatives. mdpi.com While often requiring heating, some modern protocols utilize catalysts like O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) or alumina-supported heteropolyoxometalates to facilitate the reaction under milder conditions, such as at room temperature. nih.govacgpubs.org
A plausible mechanism for the acid-catalyzed synthesis is detailed below:
Scheme 1: Plausible reaction mechanism for the formation of quinoxaline derivatives.
The mechanism involves the initial protonation of a carbonyl group by a catalyst, followed by nucleophilic attack by the diamine, cyclization, and subsequent dehydration to yield the final quinoxaline product. ijrar.org
Influence of Substituents on Reaction Pathways and Selectivity
Substituents on both the o-phenylenediamine and the α-dicarbonyl precursor profoundly influence the reaction's rate, yield, and, in cases of unsymmetrical reactants, its regioselectivity.
Influence of the Nitro Group:
The nitro group (-NO₂) is a potent electron-withdrawing group (EWG). Its presence on the o-phenylenediamine ring has a significant deactivating effect on the nucleophilicity of the amino groups. researchgate.net This reduced nucleophilicity generally leads to slower reaction rates and lower yields compared to syntheses using unsubstituted or electron-donating group (EDG) substituted o-phenylenediamines. nih.govresearchgate.net For instance, studies comparing the condensation of benzil (B1666583) with various substituted o-phenylenediamines show that electron-donating groups favor the reaction, while electron-withdrawing groups like nitro result in diminished yields. nih.gov
The strong deactivating effect of the nitro group can be observed in the comparative yields of different quinoxaline syntheses under identical conditions.
Table 1: Effect of Substituents on o-phenylenediamine on Quinoxaline Yield Reaction of substituted o-phenylenediamine with benzil. Data sourced from nih.gov.
| Substituent on Diamine | Electronic Effect | Product Yield (%) |
|---|---|---|
| -H | Neutral | 92 |
| -CH₃ | Electron-Donating | 95 |
| -Cl | Electron-Withdrawing (Inductive) | 89 |
| -NO₂ | Strong Electron-Withdrawing | 70 |
Influence on Regioselectivity:
When an unsymmetrically substituted diamine like 4-nitro-1,2-phenylenediamine is used, the formation of two possible regioisomers (6-nitro- and 7-nitro-quinoxaline) is conceivable. acgpubs.org The electronic disparity between the two amino groups, induced by the nitro substituent, typically governs the outcome. The amino group at position 2 (meta to the -NO₂ group) is less deactivated and therefore more nucleophilic than the amino group at position 1 (para to the -NO₂ group).
Consequently, the initial nucleophilic attack on the dicarbonyl compound is expected to occur preferentially from the more reactive amino group at position 2. thieme-connect.de This preferential initial step directs the cyclization to favor the formation of the this compound isomer over the 6-nitro alternative. Studies on the synthesis of substituted quinoxalin-2-ones from 4-nitro-1,2-phenylenediamine have demonstrated high regioselectivity, with the reaction proceeding through the more nucleophilic amine to yield the 7-nitro isomer as the major product. thieme-connect.de
Influence of the Phenyl Group:
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 7-nitro-2-phenylquinoxaline in solution.
One-dimensional ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR spectra of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), characteristic signals are observed. mdpi.com A singlet appears at approximately 9.47 ppm, corresponding to the proton at the 8-position (H-8). mdpi.com Another distinct signal, a doublet at 9.01 ppm (J = 2.53 Hz), is assigned to the proton at the 3-position (H-3). mdpi.com A doublet of doublets at 8.54 ppm (J = 2.5, 9.17 Hz) is characteristic of the H-6 proton. mdpi.com The protons of the phenyl group and other quinoxaline (B1680401) protons appear as a multiplet in the range of 8.28–7.58 ppm. mdpi.com
The ¹³C NMR spectrum in DMSO-d₆ shows a series of signals corresponding to the carbon atoms of the quinoxaline and phenyl rings. Key resonances are observed at chemical shifts (δ) of 153.78, 147.35, 146.48, 146.37, 144.33, 139.93, 135.34, 131.30, 129.33, 128.26, 125.02, and 123.99 ppm. mdpi.com The specific assignment of these signals to individual carbon atoms can be further confirmed by two-dimensional NMR techniques.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Technique | Chemical Shift (δ, ppm) | Assignment | Multiplicity (J, Hz) |
| ¹H NMR | 9.47 | H-8 | s |
| 9.01 | H-3 | d (2.53) | |
| 8.54 | H-6 | dd (2.5, 9.17) | |
| 8.28-8.23 | H-1', H-5' | m | |
| 7.60-7.58 | H-2', H-3', H-4' | m | |
| ¹³C NMR | 153.78, 147.35, 146.48, 146.37, 144.33, 139.93, 135.34, 131.30, 129.33, 128.26, 125.02, 123.99 | Quinoxaline and Phenyl Carbons | - |
Advanced 2D-NMR Spectroscopic Applications
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. researchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These techniques provide a detailed connectivity map of the molecule, confirming the substitution pattern and the precise location of the nitro group at the 7-position. researchgate.net For instance, the correlation between the H-8 proton and its directly attached carbon, as well as its correlations to neighboring carbons in the HMBC spectrum, would solidify its assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The IR spectrum, typically recorded using a potassium bromide (KBr) pellet, displays distinct absorption bands corresponding to specific vibrational modes.
Key vibrational frequencies for this compound include strong absorptions characteristic of the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1524 cm⁻¹ and 1351 cm⁻¹, respectively. mdpi.com The presence of the aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹. The C=N stretching vibration of the quinoxaline ring and C=C stretching vibrations of the aromatic rings appear in the 1600-1400 cm⁻¹ region. mdpi.com A band around 690 cm⁻¹ can be attributed to out-of-plane C-H bending of the phenyl group. mdpi.com
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1524 | Asymmetric NO₂ Stretch |
| ~1351 | Symmetric NO₂ Stretch |
| >3000 | Aromatic C-H Stretch |
| 1600-1400 | C=N and C=C Stretch |
| ~690 | C-H Out-of-plane Bend |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.
Using Electrospray Ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound (C₁₄H₉N₃O₂), the calculated monoisotopic mass is 251.07 g/mol . In ESI-MS analysis, a peak corresponding to the [M+H]⁺ ion is found at an m/z (mass-to-charge ratio) of 252.07. mdpi.com High-Resolution Mass Spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition of the molecule. For instance, a related compound, 7-nitro-2-(thiophen-2-yl)quinoxaline, showed a calculated [M+H]⁺ of 258.0332 and a found value of 258.0338, demonstrating the accuracy of this technique. nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the stability of different parts of the molecule.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound was not found in the provided search results, the general methodology involves growing a single crystal of the compound and irradiating it with X-rays. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined. For related quinoxaline derivatives, X-ray crystallography has been used to confirm the planar nature of the quinoxaline ring system and the orientation of substituent groups.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Electronic Structure Probing
Electrochemical methods, such as cyclic voltammetry (CV), are utilized to investigate the electronic properties of this compound, specifically its redox behavior. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of the compound.
The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic structure of the quinoxaline core, making it more susceptible to reduction. The reduction potential of the nitro group can be observed as a cathodic peak in the cyclic voltammogram. The position of this peak provides information about the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). Similarly, the oxidation potential, observed as an anodic peak, relates to the energy of the Highest Occupied Molecular Orbital (HOMO). These electrochemical parameters are crucial for understanding the compound's potential applications in areas such as organic electronics and sensor technology.
Computational and Theoretical Studies on 7 Nitro 2 Phenylquinoxaline
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. irjweb.com For heterocyclic systems such as 7-Nitro-2-phenylquinoxaline, DFT provides a robust framework for analyzing its behavior at the molecular level.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic characteristics. semanticscholar.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. semanticscholar.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. semanticscholar.org
For aromatic nitro compounds, the electron-withdrawing nature of the nitro group significantly influences the FMOs. In related quinoxaline (B1680401) derivatives, the HOMO is typically distributed over the quinoxaline and phenyl rings, whereas the LUMO is often localized around the electron-deficient pyrazine (B50134) ring and the nitro substituent. rsc.org This distribution facilitates intramolecular charge transfer from the donor part (HOMO) to the acceptor part (LUMO) of the molecule.
From the HOMO and LUMO energy values, several key quantum chemical parameters can be calculated to describe the molecule's reactivity. irjweb.commaterialsciencejournal.org
Table 1: Global Quantum Chemical Reactivity Descriptors This table defines key parameters derived from HOMO and LUMO energies. The values are dependent on the specific computational method and basis set used.
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. semanticscholar.org |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. materialsciencejournal.org |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. semanticscholar.org |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. semanticscholar.orgmaterialsciencejournal.org |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.commaterialsciencejournal.org |
| Global Softness (S) | 1 / η | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. semanticscholar.org |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. irjweb.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering due to maximal electron flow between donor and acceptor. irjweb.comsemanticscholar.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. semanticscholar.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org
In an MEP map, different colors correspond to varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netsbq.org.br Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For this compound, the area around the oxygen atoms of the nitro group is expected to be the most electronegative (red), highlighting it as a primary site for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. sbq.org.brmdpi.com
DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, including their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. materialsciencejournal.org Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) serve as a powerful complement to experimental data, aiding in the assignment of complex spectra and validating the accuracy of the computed molecular structure. materialsciencejournal.org
While detailed DFT spectral predictions for this compound are not widely published, experimental data from its synthesis and characterization provide a benchmark for such theoretical studies.
Table 2: Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Peaks/Shifts |
|---|---|
| IR (KBr, cm-1) | 3462.9, 1738.0, 1524.2, 1351.8, 690.0 |
| 1H-NMR (500 MHz, DMSO-d6, δ ppm) | 9.47 (1H, s, H3), 9.01 (1H, d, J = 2.53 Hz, H8), 8.54 (1H, dd, J = 2.5, 9.17 Hz, H6), 8.28–8.23 (3H, m, H5, H1', H5'), 7.60–7.58 (3H, m, H2', H3', H4') |
| 13C-NMR (125 MHz, DMSO-d6, δ ppm) | 153.78, 147.35, 146.48, 146.37, 144.33, 139.93, 135.34, 131.30, 129.33, 128.26, 125.02, 123.99 |
Source: Data compiled from synthesis and characterization studies.
Molecular Modeling and Dynamics Simulations
Beyond static electronic structure, molecular modeling and dynamics simulations offer a dynamic view of molecular behavior, including conformational changes and interactions with other molecules.
Conformational analysis, often performed using molecular mechanics or dynamics simulations, is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.netnih.gov This is particularly important for flexible molecules, as their conformation can dictate their biological activity.
A key application of molecular modeling is the simulation of interactions between a small molecule and a biological target, such as a protein or enzyme, through a process called molecular docking. In silico molecular docking studies have been performed on this compound to evaluate its potential as an acetylcholinesterase (AChE) inhibitor. These simulations suggested that the compound preferentially binds to the peripheral anionic site (PAS) of the enzyme, a different site than that targeted by some established AChE inhibitors.
Hyperfine coupling arises from the interaction between the magnetic moments of an unpaired electron and nearby atomic nuclei. libretexts.org The strength of this interaction is quantified by the hyperfine coupling constant (hfc), which is experimentally determined using Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com This technique is applicable only to paramagnetic species, such as radical ions.
Theoretical calculations, including DFT, can be employed to predict hfcs and map the spin density distribution within a radical. nasa.govnih.gov The spin density indicates the probability of finding the unpaired electron at a particular location in the molecule. Such calculations are crucial for interpreting experimental EPR spectra and understanding the electronic structure of radical species. nih.gov While no specific EPR studies or hfc calculations for radical ions of this compound have been reported, this theoretical approach would be essential for investigating its properties if it were to undergo single-electron redox reactions.
Advanced Material Science Applications of 7 Nitro 2 Phenylquinoxaline Derivatives
Exploration in Organic Semiconductor Development
The field of organic electronics leverages carbon-based molecules and polymers for applications in transistors, sensors, and displays. Quinoxaline (B1680401) derivatives are a significant class of materials in this domain due to their inherent electronic properties and structural versatility. The introduction of specific functional groups allows for the fine-tuning of energy levels and charge transport characteristics.
The 7-Nitro-2-phenylquinoxaline structure is particularly interesting for organic semiconductor applications. The nitro group acts as a potent electron-withdrawing group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electron-deficient character is a key attribute for n-type (electron-transporting) semiconductor materials. beilstein-journals.org In organic field-effect transistors (OFETs), efficient electron transport is crucial for performance, and materials with low-lying LUMO levels are desirable to facilitate electron injection from common electrodes. beilstein-journals.org
Studies on related nitro-substituted quinoxaline molecules have shown that they can function as n-type materials in organic electronics. beilstein-journals.org For instance, the introduction of electron-withdrawing groups like nitro has been shown to tune the electrochemical properties, resulting in LUMO energy levels in the range of -3.29 to -3.43 eV, which is suitable for electron transport. beilstein-journals.org Furthermore, π-conjugated polymers incorporating pyrazino[2,3-g]quinoxaline (B3350192) units, a related heterocyclic system, have demonstrated electron-dominant ambipolar transport in organic thin-film transistors, with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net The combination of the quinoxaline core for π-π stacking and the nitro group for enhanced electron affinity suggests that this compound derivatives are promising candidates for creating stable and efficient n-type organic semiconductors. nih.gov
Table 1: Electronic Properties of Related Quinoxaline-Based Materials
| Compound/System | Key Feature | Property | Value/Observation | Reference(s) |
| Nitro-substituted Quinoxalines | Electron-withdrawing nitro group | LUMO Energy Level | -3.29 to -3.43 eV | beilstein-journals.org |
| Pyrazino[2,3-g]quinoxaline Copolymers | Extended π-conjugated polymer | Electron Mobility | Up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ | researchgate.net |
| 6-Nitro-2,3-diphenylquinoxaline (B1347239) | Electron-deficient character | Potential Application | Organic Semiconductors |
Utilization in Advanced Functional Materials (e.g., Dyes, Fluorescent and Electroluminescent Systems)
Quinoxaline derivatives are widely used as building blocks for functional organic materials, including dyes and components for organic light-emitting diodes (OLEDs), due to their robust chemical stability and tunable photophysical properties. nih.gov The quinoxaline core itself is a chromophore, and by attaching various donor and acceptor groups, its absorption and emission characteristics can be precisely controlled across the visible spectrum. researchgate.net
However, the presence of a nitro group, as in this compound, has a profound and specific effect on its optical properties. The nitro group is known to be a strong fluorescence quencher. Studies on the closely related 6-nitro-2,3-diphenylquinoxaline confirm that it exhibits only weak fluorescence due to this nitro-induced quenching effect. This phenomenon is also observed in other nitro-containing heterocyclic dyes like NBD (Nitrobenz-2-oxa-1,3-diazole), which are typically non-fluorescent until the nitro-containing moiety is chemically altered. biotium.comsquarix.de
While this quenching effect makes this compound unsuitable as a primary fluorescent emitter, it makes it highly valuable for other roles in electroluminescent systems. Its strong electron-accepting nature makes it an excellent component in donor-acceptor-donor (D-A-D) type molecules or as an electron transport material in OLEDs. beilstein-journals.orgresearchgate.net In such systems, efficient electron transport and injection are critical. Polymers incorporating phenylquinoxaline units have been successfully used as electron transport layers in electroluminescent devices. dtic.mil For example, a thiophene-linked polyphenylquinoxaline demonstrated intramolecular charge transfer characteristics and emitted light with maxima at 522 nm (green) and 603 nm (red-orange) depending on the solvent, showcasing the potential of these systems in OLED applications. dtic.mil
Table 2: Photophysical Properties of Related Quinoxaline-Based Systems
| Compound/System | Key Feature | Emission Maxima (λem) | Application/Observation | Reference(s) |
| 6-Nitro-2,3-diphenylquinoxaline | Nitro-induced quenching | Weak fluorescence | Not suitable as an emitter | |
| Thiophene-linked Polyphenylquinoxaline | Donor-acceptor polymer | 522 nm / 603 nm | Electroluminescent devices | dtic.mil |
| Quinoxaline-based D-A-D Systems | Tunable conjugation length | 539 nm - 671 nm | OLED emitters (green to deep red) | researchgate.net |
| Chromophore-labeled Quinoxalines | Triarylamine & fluorophore units | Green emission | Hole-transporters and emitters in OLEDs | acs.org |
Integration into Polymeric Systems: Polyphenylquinoxalines for High-Performance Applications
Polyphenylquinoxalines (PPQs) are a class of high-performance thermoplastics renowned for their exceptional thermal, oxidative, and hydrolytic stability. lew.roresearchgate.netresearchgate.net These polymers are synthesized through the polycondensation of aromatic bis(o-diamines) and bis(α-dicarbonyl) compounds. researchgate.net A monomer derived from this compound, for instance, by the chemical reduction of the nitro group to an amine, could be integrated into a PPQ backbone, imparting specific properties to the resulting polymer. researchgate.net
PPQs possess a unique combination of desirable characteristics:
High Thermal Stability : They exhibit high glass transition temperatures (Tg) and their thermal decomposition typically begins above 450°C, with some systems stable up to 550°C. lew.roresearchgate.net
Excellent Mechanical Properties : PPQ films are known to be tough and flexible, with high tensile strengths and moduli. lew.roacs.org For example, certain PPQs have shown tensile strengths of 92 MPa or greater and tensile moduli exceeding 2.6 GPa. acs.org
Good Solubility and Processability : Unlike many other high-temperature heterocyclic polymers, PPQs are often soluble in organic solvents like m-cresol (B1676322) or N-methyl-2-pyrrolidinone (NMP) in their fully cyclized form. lew.roresearchgate.netresearchgate.net This allows them to be processed into thin films and coatings using conventional casting or spin-coating techniques. lew.ro
Low Dielectric Constant : Many PPQs have low dielectric constants, typically in the range of 2.9 to 3.6, making them suitable for use as insulating materials in microelectronics. lew.rogoogle.com
This outstanding balance of properties makes PPQs candidate materials for demanding applications, such as structural resins and adhesives in the aerospace industry, and as packaging and insulating materials for electronic components. lew.roresearchgate.net
Table 3: Properties of High-Performance Polyphenylquinoxalines (PPQs)
| Polymer System | Glass Transition Temp. (Tg) | Decomposition Temp. (5% weight loss) | Tensile Strength | Dielectric Constant | Reference(s) |
| Silicon-containing PPQ-Amides | Not specified | > 450 °C | Good, similar to aromatic polyamides | 2.9 - 3.6 | lew.ro |
| Self-polymerized PPQs | 221 - 287 °C | Not specified | ≥ 92 MPa | Not specified | acs.org |
| Phenylated Imide-Quinoxalines | Not specified | 490 - 530 °C (aromatic) | Good toughness and flexibility | Not specified | researchgate.net |
| Multi-Methyl-Substituted PPQs | 325 °C | > 500 °C (10% weight loss) | Not specified | Not specified | researchgate.net |
Potential for Membrane Technology (e.g., Gas Separation, Ultrafiltration)
The inherent chemical resistance, thermal stability, and mechanical robustness of polyphenylquinoxalines (PPQs) also make them excellent candidates for advanced membrane applications. lew.roresearchgate.net High-performance membranes are critical for industrial processes such as gas separation, ultrafiltration, and pervaporation.
PPQs can be fabricated into asymmetric membranes with a dense selective layer and a porous support structure using the phase inversion method. gfzxb.orgciac.jl.cn These membranes have demonstrated significant potential for ultrafiltration, which is used to separate macromolecules and particles from solutions. Studies on PPQ ultrafiltration membranes have shown they possess high strength, excellent hydrolytic stability, and good heat resistance, with some able to operate at temperatures up to 120°C. gfzxb.orgciac.jl.cn These membranes have been used to effectively separate proteins like bovine serum albumin (BSA) and chymotrypsinum from aqueous solutions. gfzxb.orgciac.jl.cn
In addition to liquid-phase separations, PPQs are being explored for gas separation. lew.rokisti.re.krdntb.gov.ua The ability to form thin, defect-free films, combined with their dimensional stability, is advantageous for creating membranes that can selectively permeate certain gases while blocking others. The precise chemical structure of the polymer backbone can be tailored to optimize the free volume and polymer-gas interactions, thereby controlling the permeability and selectivity of the membrane for specific gas pairs (e.g., O₂/N₂, CO₂/CH₄). springerprofessional.dedntb.gov.ua The development of PPQ-based membranes, including those made from electrospun nanofibers, continues to be an active area of research for next-generation separation technologies. researchgate.net
Table 4: Performance of Polyphenylquinoxaline (PPQ) Ultrafiltration Membranes
| Membrane Type | Preparation Method | Key Performance Metric | Observation | Reference(s) |
| PPQ Ultrafiltration Membrane | Phase Inversion | Protein Retention (BSA) | High selectivity and retention of Bovine Serum Albumin | gfzxb.org |
| PPQ Ultrafiltration Membrane | Phase Inversion | Operating Temperature | Upper working limit can reach 120°C | gfzxb.org |
| PPQ containing Biphenylene | Phase Inversion | Stability | Good thermal and hydrolytic stability | ciac.jl.cn |
| PPQ Fibrous Membranes | Electrospinning | Morphology | Ultrafine non-woven fibrous structure | researchgate.net |
Future Perspectives and Emerging Research Avenues in 7 Nitro 2 Phenylquinoxaline Chemistry
Novel Strategies for Quinoxaline (B1680401) Scaffold Functionalization and Diversification
Beyond the initial synthesis, the ability to selectively functionalize the quinoxaline scaffold is crucial for fine-tuning its properties. For 7-Nitro-2-phenylquinoxaline, the nitro and phenyl groups offer initial points for modification, but direct C–H functionalization of the quinoxaline core is a major goal for creating molecular diversity. thieme-connect.com
Direct C–H Arylation: This has become a powerful tool in organic synthesis, allowing for the formation of C-C bonds directly on the heterocyclic core without prior functionalization. thieme-connect.commdpi.com Palladium-catalyzed C–H arylation has been successfully used to introduce aryl groups at specific positions. scispace.comrsc.org A significant development is the use of the quinoxaline nitrogen atom as an integrated directing group, which can regioselectively promote ortho-arylation of the 2-aryl substituent. scispace.com
Photocatalytic Functionalization: Visible-light photocatalysis is also being applied to C–H functionalization, providing a metal- and oxidant-free strategy. mdpi.com For example, a simple HCl-mediated photocatalytic method has been developed for the C3-arylation of quinoxalines using arylhydrazines as the aryl source. mdpi.com This approach avoids expensive catalysts and harsh conditions, aligning with green chemistry principles. mdpi.com
Scaffold Diversification and Hybrid Molecules: Researchers are creating novel molecular scaffolds by fusing the quinoxaline ring with other heterocyclic systems or by creating hybrid molecules that combine the pharmacophores of different bioactive compounds. mdpi.comacs.org For instance, novel compounds based on the ijirt.orgmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline scaffold have been designed and synthesized. mdpi.com Another approach involves linking bis-thiazole units to a quinoxaline core to create new hybrid molecules with unique properties. acs.org Such strategies for diversification are essential for exploring new chemical space and discovering compounds with enhanced functionalities.
Table 2: Modern Functionalization Techniques for the Quinoxaline Scaffold
| Technique | Target Position | Reagents/Catalysts | Key Features |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Ortho-position of 2-aryl group | Pd(OAc)₂, KOAc scispace.com | Integrated directing group, high regioselectivity, phosphine-free. scispace.com |
| Photocatalytic C3-Arylation | C3-position of quinoxaline | HCl, Visible Light mdpi.com | Metal-free, oxidant-free, radical pathway. mdpi.com |
| Visible Light Photoredox C-H Arylation | C3-position of quinoxalin-2-ones | Diaryliodonium salts, photocatalyst nih.gov | Mild conditions, broad scope, high functional group tolerance. nih.gov |
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry and in silico studies are becoming indispensable tools in the study of quinoxaline derivatives. These methods allow researchers to predict molecular properties, understand reaction mechanisms, and design new compounds with desired characteristics before engaging in extensive laboratory synthesis.
Density Functional Theory (DFT): DFT calculations are used to map electron density distributions and identify reactive sites on the this compound molecule. By calculating parameters like Fukui indices, chemists can predict the most likely sites for nucleophilic or electrophilic attack, guiding synthetic strategies.
Molecular Docking and Simulation: For biological applications, molecular docking is used to predict the binding modes and affinities of quinoxaline derivatives with specific protein targets. tandfonline.comresearchgate.net Following docking, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energy. tandfonline.com These computational tools are crucial for rational drug design and understanding structure-activity relationships (SAR).
Predictive Modeling of Properties: Computational tools like the Schrödinger QikProp module can calculate the physicochemical properties of designed molecules to assess their drug-likeness. tandfonline.com As research advances, machine learning and large language models (LLMs) are also being explored to predict material properties and optimize reaction conditions, representing a new frontier in chemical research. ijnc.irrsc.org
Development of New Material Science Applications for Nitroquinoxaline Derivatives
The unique electronic and photophysical properties of the quinoxaline core make it a valuable component in materials science. researchgate.netnih.gov The presence of a nitro group, as in this compound, can further modulate these properties, opening up new applications.
Quinoxaline derivatives are known for their use in:
Organic Electronics: They serve as building blocks for organic semiconductors, electroluminescent materials, and dyes. ijirt.orgnih.gov Their planar structure and electron-accepting nature are advantageous for these applications. arkat-usa.orgresearchgate.net
Sensors and Devices: Nitroquinoxaline derivatives specifically are being investigated for the development of specialized materials, including sensors and electronic devices. chemimpex.com The electron-withdrawing nitro group can influence the material's response to external stimuli.
Advanced Materials: The broader field of materials science is rapidly advancing, with a focus on creating materials with unprecedented combinations of strength, lightness, and durability, such as carbon fiber composites and smart materials that respond to environmental changes. case.edu Nitroquinoxaline derivatives could potentially be incorporated into advanced polymers or composites to impart specific electronic or sensing capabilities, contributing to the development of next-generation smart materials and flexible electronics. case.edu
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
